(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
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Overview
Description
The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is an organic molecule that features a combination of fluorobenzyl, thioether, imidazole, and phenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules, including certain antibiotics and antifungal drugs. The presence of the imidazole ring might suggest that this compound could interact with biological targets in a similar manner .
Mode of action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds with an imidazole ring can interact with their targets through various non-covalent interactions, including hydrogen bonding and π-π stacking .
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many drugs with an imidazole ring are known to interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, including its solubility, stability, and size. The presence of a fluorobenzyl group might enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .
Result of action
The cellular effects of the compound would depend on its specific mode of action and the type of cells it interacts with. For example, if the compound inhibits a key enzyme in a cellular pathway, it could lead to the accumulation or depletion of certain metabolites, affecting cell function .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by the presence of oxidizing or reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Thioether Group: The thioether linkage can be introduced by reacting the imidazole derivative with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Phenyl Group: The final step involves the acylation of the imidazole-thioether intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Due to its structural features, it may exhibit biological activity and could be studied for its potential as a drug candidate.
Medicine
Compounds with imidazole rings are often explored for their antifungal, antibacterial, and anticancer properties.
Industry
It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Lacks the fluorine atom.
(2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom can significantly alter the compound’s lipophilicity, metabolic stability, and biological activity, making it unique compared to its analogs.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSWAGNJEVRUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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